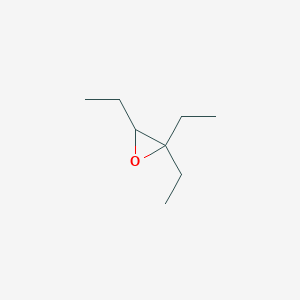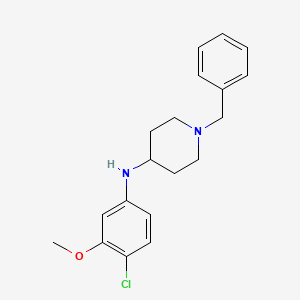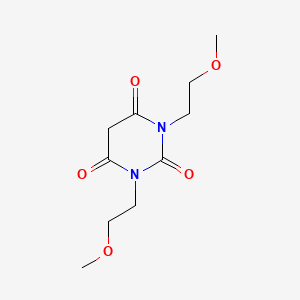
1-Chloro-2-(2-chloroethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C5H10Cl2O. It is a colorless to almost colorless liquid with a mild odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
1-Chloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 2-chloroethanol with 1-chloropropane in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-Chloro-2-(2-chloroethoxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-2-(2-chloroethoxy)propane is used in scientific research for various applications:
Chemistry: It serves as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as an intermediate in the production of pharmaceuticals.
Industry: It is utilized in the manufacture of surfactants, foaming agents, and detergents.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of chlorine atoms. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic pathways to create desired products .
Comparaison Avec Des Composés Similaires
1-Chloro-2-(2-chloroethoxy)propane can be compared with similar compounds such as:
1-Chloro-2-propoxyethane: Similar in structure but with a propoxy group instead of a chloroethoxy group.
2-Chloroethylpropyl ether: Similar in structure but with a propyl ether group instead of a chloroethoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their functional groups .
Propriétés
Numéro CAS |
52250-75-6 |
|---|---|
Formule moléculaire |
C5H10Cl2O |
Poids moléculaire |
157.04 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3 |
Clé InChI |
UGFYPYARIASFIY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)



![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)


![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)





